RS 504393, with the full chemical name 6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one, is a selective antagonist of the C-C chemokine receptor type 2 (CCR2) [, ]. This receptor plays a critical role in the signaling pathway of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1), which is involved in inflammatory responses and various diseases [, , , , , , ]. RS 504393 is primarily utilized in preclinical research to investigate the role of the CCL2/CCR2 axis in various pathological conditions and explore its potential as a therapeutic target [, , , , , , , , ].
Molecular Structure Analysis
The molecular structure of RS 504393 is characterized by a spirocyclic system, with a benzo[d][1,3]oxazine ring connected to a piperidine ring through a spiro carbon atom []. A methyl group is attached to the benzene ring of the benzo[d][1,3]oxazine moiety. Furthermore, the piperidine ring is substituted with a 2-(5-methyl-2-phenyloxazol-4-yl)ethyl group at the nitrogen atom [].
Mechanism of Action
RS 504393 acts as a competitive antagonist of CCR2, binding to the receptor and preventing the binding of its natural ligand, CCL2 [, , ]. This blockade disrupts the downstream signaling cascade initiated by CCL2, ultimately inhibiting various cellular responses, including monocyte/macrophage recruitment, inflammation, and tissue damage [, , , , , , , , ].
Physical and Chemical Properties Analysis
Limited information is available on the specific physical and chemical properties of RS 504393 within the provided literature. One study reported an IC50 value of 98 nM for the inhibition of human recombinant CCR2b receptors, demonstrating its high binding affinity for the target [].
Applications
Osteoarthritis: Studies have demonstrated that RS 504393 effectively attenuates macrophage accumulation, synovitis, and cartilage damage in mouse models of osteoarthritis [, ]. These findings highlight the potential of targeting the CCL2/CCR2 pathway as a therapeutic strategy for OA [, ].
Abdominal Aortic Aneurysm: Research suggests that RS 504393 can reduce the incidence of abdominal aortic aneurysm rupture in rodent models, potentially by mitigating tissue inflammation []. This finding points towards the possible therapeutic benefit of CCR2 inhibition in AAA management [].
Acute Myocardial Infarction: Administration of RS 504393 in a mouse model of acute myocardial infarction improved the survival of transplanted mesenchymal stem cells and reduced cardiomyocyte apoptosis []. This suggests that blocking CCR2 could enhance the effectiveness of cell-based therapies for AMI [].
Allergic Conjunctivitis: RS 504393 effectively suppressed allergen-induced inflammation and mast cell degranulation in an experimental model of allergic conjunctivitis, underscoring the importance of the CCL2/CCR2 axis in allergic reactions [].
Cancer: Studies have explored the role of RS 504393 in modulating the tumor microenvironment, particularly in bladder cancer, where it has been shown to inhibit the recruitment of immunosuppressive cells []. This area holds promise for developing novel cancer immunotherapies.
Scleroderma: Research in a bleomycin-induced scleroderma mouse model showed that RS 504393 suppressed dermal fibrosis, suggesting a potential therapeutic application for scleroderma treatment [].
Related Compounds
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)
Compound Description: Monocyte chemoattractant protein-1 (MCP-1), also known as CCL2, is a chemokine that plays a crucial role in inflammation and immune responses. It primarily acts by binding to the CCR2 receptor, leading to the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation. [, , , , , ]
Relevance: MCP-1 is the primary endogenous ligand for the target compound, RS 504393, a selective CCR2 antagonist. By blocking the interaction between MCP-1 and CCR2, RS 504393 inhibits the downstream signaling pathways and biological effects mediated by this chemokine-receptor interaction. [, , , , ]
Compound Description: CCL7, also known as monocyte chemotactic protein-3 (MCP-3), is another chemokine that binds to CCR2. It shares structural similarities with CCL2 and exhibits similar chemotactic activity towards monocytes and macrophages. []
Relevance: CCL7, similar to CCL2, utilizes CCR2 as its receptor, making it relevant to the activity of the target compound, RS 504393. RS 504393 effectively inhibits CCL7 signaling by blocking its interaction with CCR2. []
Compound Description: CCL8, also known as monocyte chemotactic protein-2 (MCP-2), is a chemokine belonging to the CC chemokine family. Similar to CCL2 and CCL7, it also binds to CCR2 and participates in monocyte recruitment and inflammatory responses. [, ]
Relevance: As a ligand for CCR2, CCL8's activity is relevant to the target compound RS 504393, as its signaling can be inhibited by the antagonist. [, ]
Compound Description: CCR1 is another chemokine receptor that belongs to the same family as CCR2. Although structurally similar to CCR2, CCR1 binds to different chemokine ligands, such as CCL3 and CCL5 (RANTES). []
Relevance: Despite being in the same family, RS 504393 exhibits high selectivity for CCR2 over CCR1, highlighting its specific action on CCR2-mediated signaling pathways. This selectivity is crucial for understanding the specific role of CCR2 in various biological processes. []
Compound Description: CCL5, also known as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), is a chemokine that primarily binds to CCR5, although it can also interact with CCR1 and CCR3. It plays a role in the migration and activation of various immune cells, including T cells, eosinophils, and basophils. [, ]
Relevance: Although CCL5 is not a direct ligand for CCR2, studies have compared its role in osteoarthritis pathogenesis to CCL2. Unlike CCL2/CCR2, the CCL5/CCR5 axis was found to be less critical in this context, emphasizing the specific involvement of CCR2 in certain inflammatory diseases. [, ]
Cenicriviroc
Compound Description: Cenicriviroc is a dual antagonist of CCR2 and CCR5, effectively blocking both receptors' activity. It has shown potential as a therapeutic agent for various diseases, including HIV infection, liver fibrosis, and non-alcoholic steatohepatitis. []
Relevance: Cenicriviroc's ability to inhibit both CCR2 and CCR5 provides a broader spectrum of action compared to RS 504393, which selectively targets CCR2. This difference allows researchers to compare and contrast the specific contributions of individual chemokine receptors in various disease models. []
Bindarit
Compound Description: Bindarit is an inhibitor of CCL2 synthesis, thereby reducing the availability of this chemokine to interact with its receptor, CCR2. []
Relevance: Unlike RS 504393, which directly antagonizes CCR2, Bindarit targets CCL2 production. By comparing the effects of both compounds, researchers can dissect the relative importance of chemokine availability versus receptor blockade in modulating CCR2-mediated biological processes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SB-267268 is a nonpeptidic antagonist of alpha(v)beta3 and alpha(v)beta5 integrins, reduces angiogenesis and VEGF expression in a mouse model of retinopathy of prematurity. SB-267268 reduced pathologic angiogenesis in ROP mice by approximately 50% and had no effect on developmental retinal angiogenesis in shams. Both VEGF and VEGFR-2 mRNA were upregulated in the inner retina of ROP mice and reduced with SB-267268. Nonpeptidic inhibition of alpha(v)beta3 and alpha(v)beta5 integrins is effective in ROP and may be a suitable anti-angiogenic therapy for other ischemic retinal pathologies.
SB269652 is the first drug-like allosteric modulator of the dopamine D2 receptor (D2R). SB269652 binds in a bitopic manner at one protomer of a D2R dimer and modulates the binding of dopamine at a second protomer. Dr. Roberto Maggio's group at University of L'Aquila first domonstrated the allosteric nature of SB269652. This drug potently (low nanomolar range) abolished specific binding of [(3)H]nemanopride and [(3)H]spiperone to Chinese hamster ovary-transfected D(3) receptors when radioligands were used at 0.2 and 0.5 nM, respectively.
Potent, selective 5-HT7 receptor antagonist (pKi values are 8.3, 7.2 and 6.0 for 5-HT7A, 5-HT5A and 5-HT1B receptors, respectively). Also potently blocks α2 adrenoceptors. Blocks amphetamine and ketamine induced hyperactivity. Brain penetrant in vivo. SB269970 HCl is a potent 5-HT7A antagonist (pKi = 8.9) that demonstrates >50-fold binding selectivity over 5-HT5A and >250-fold selectivity over 5-HT1, 5-HT2, 5-HT4, 5-HT6, adrenergic α1, dopamine D2, and dopamine D3 receptors. It is also reported to block adrenergic α2 receptors in guinea pig vas deferens. SB-269970 has been used to target the 5-HT7 receptor in the study of schizophrenia-like cognitive deficits.
CXCR2 (IL-8RB) is a seven-transmembrane G protein-coupled receptor whose physiological ligands include IL-8 (CXCL8) and many other CXC chemokines involved in the trafficking and activation of inflammatory cells. It is involved in various inflammatory diseases, including chronic obstructive pulmonary disease, psoriasis, rheumatoid arthritis, and ulcerative colitis. SB 265610 is a nonpeptide, allosteric, inverse agonist of CXCR2 (Kd = 2.51 nM) that prevents receptor activation by binding to a region distinct from the agonist binding site. It does not bind to the related CXCR1 receptor. It has been shown to prevent neutrophil chemotaxis both in vitro and in a rat model of hyperoxia-induced lung injury. SB-265610 is a potent CXCR2 antagonist that inhibits CINC-1-mediated but not C5a-mediated Ca2+ mobilization (IC50 values are 3.4 and 6800 nM respectively). It inhibits CINC-induced chemotaxis and attenuates neutrophil accumulation in inflammatory lung injury in vivo.